Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate
Description
Properties
IUPAC Name |
potassium;1,3-benzodioxol-5-yl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF3O2.K/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6;/h1-3H,4H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKKZZSEXSGSIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)OCO2)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF3KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635710 | |
| Record name | Potassium (2H-1,3-benzodioxol-5-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871231-46-8 | |
| Record name | Potassium (2H-1,3-benzodioxol-5-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 3,4-(methylenedioxy)phenyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Trifluoromethylation of Benzo[d] dioxol-5-yl Aldehyde Derivatives
The synthesis begins with 6-bromobenzo[d]dioxole-5-carbaldehyde, which undergoes nucleophilic trifluoromethylation using trimethyl(trifluoromethyl)silane (TMS–CF₃) in tetrahydrofuran (THF) under argon. Tetrabutylammonium fluoride (TBAF) catalyzes the reaction at 0°C, yielding 1-(6-bromobenzo[d][1,dioxol-5-yl)-2,2,2-trifluoroethanol. This step achieves an 88% yield after vacuum distillation, with critical monitoring via ¹H NMR to confirm silyl ether cleavage.
Oxidation to Trifluoroethanone
The alcohol intermediate is oxidized to 1-(6-bromobenzo[d]dioxol-5-yl)-2,2,2-trifluoroethanone using 4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium tetrafluoroborate (Bobbit’s reagent) and 2,6-lutidine in dichloromethane. The reaction proceeds overnight at room temperature, yielding 79% after silica gel purification. ¹⁹F NMR confirms the trifluoromethyl group at δ −76.26 ppm.
Boronation and Potassium Salt Formation
The trifluoroethanone undergoes boronation via Grignard reaction with trimethylsilylmethylmagnesium chloride (Me₃SiCH₂MgCl) in diethyl ether. Quenching with HCl and subsequent workup yields 2-(6-bromobenzo[d]dioxol-5-yl)-1,1,1-trifluoro-3-(trimethylsilyl)propan-2-ol. Final treatment with potassium hydroxide replaces the trimethylsilyl group with boron, forming the trifluoroborate salt.
Table 1: Key Reaction Parameters for Nucleophilic Trifluoromethylation Route
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Trifluoromethylation | TMS–CF₃, TBAF | 0°C, THF, Ar | 88 |
| Oxidation | Bobbit’s reagent, 2,6-lutidine | RT, CH₂Cl₂ | 79 |
| Boronation | Me₃SiCH₂MgCl, KOH | Et₂O, 0°C to RT | 73 |
Direct Boron-Trifluoride Complexation
Synthesis of Benzo[d] dioxol-5-ylboronic Acid
An alternative route involves reacting 6-bromobenzo[d]dioxole with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). This Miyaura borylation proceeds in dioxane at 80°C, yielding benzo[d]dioxol-5-ylboronic acid.
Trifluoroborate Formation
The boronic acid is treated with potassium hydrogen fluoride (KHF₂) in aqueous methanol, forming potassium benzo[d]dioxol-5-yltrifluoroborate. This one-pot method avoids intermediate isolation, achieving 85% yield after recrystallization.
Table 2: Spectroscopic Data for Potassium Benzo[d]dioxol-5-yltrifluoroborate
| Spectroscopy | δ (ppm) or Signal | Assignment |
|---|---|---|
| ¹H NMR | 6.85 (s, 1H), 6.02 (s, 2H) | Aromatic protons, dioxole methylene |
| ¹⁹F NMR | −138.2 (q, J = 32.1 Hz) | BF₃⁻ moiety |
| ¹¹B NMR | 3.5 (quartet) | Trifluoroborate |
Cation Exchange from Ammonium Trifluoroborate
Ammonium Salt Synthesis
A modified approach from involves reacting benzo[d]dioxol-5-yl(iminio)methyltrifluoroborate with ammonium chloride (NH₄Cl) in acetonitrile. The iminium intermediate is hydrolyzed to the ammonium trifluoroborate salt under acidic conditions.
Potassium Metathesis
The ammonium salt is treated with potassium tert-butoxide (KOtBu) in ethanol, facilitating cation exchange. Filtration and drying yield the potassium trifluoroborate with 90% purity, as confirmed by ion chromatography.
Comparative Analysis of Methodologies
The nucleophilic trifluoromethylation route (Method 1) offers high yields but requires multi-step synthesis and air-sensitive reagents. Direct boron-trifluoride complexation (Method 2) is more efficient but necessitates rigorous pH control during KHF₂ treatment. Cation exchange (Method 3) provides a rapid pathway but risks residual ammonium contamination.
Table 3: Advantages and Limitations of Each Method
| Method | Advantages | Limitations |
|---|---|---|
| 1 | High-purity product | Lengthy synthesis, cost-intensive |
| 2 | One-pot reaction, scalable | Sensitivity to moisture |
| 3 | Rapid cation exchange | Requires precursor functionalization |
Chemical Reactions Analysis
Types of Reactions
Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Catalysts: Palladium catalysts are frequently used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound.
Scientific Research Applications
Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is employed in the development of bioactive compounds and pharmaceuticals.
Medicine: It is used in the synthesis of potential drug candidates.
Industry: It is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which potassium benzo[d][1,3]dioxol-5-yltrifluoroborate exerts its effects involves its ability to participate in various chemical reactions. The trifluoroborate group is highly reactive, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Potassium Aryltrifluoroborates
Key Insights :
- The 1,3-benzodioxolyl group in the target compound provides electron-rich aromaticity , enhancing reactivity in electrophilic substitution and cross-coupling reactions compared to simpler aryltrifluoroborates .
- Fluorinated analogs (e.g., 2,3-difluorobenzyl) exhibit increased lipophilicity and metabolic stability, making them preferable in pharmaceutical applications .
- Functional groups like aldehydes (e.g., 5-formylthiophen-3-yl) introduce sites for further chemical modifications, broadening utility in materials science .
Reactivity in Cross-Coupling Reactions
Table 2: Reactivity of Potassium Aryltrifluoroborates Under Pd-Catalyzed Conditions
*NR = No Reaction
Biological Activity
Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate (CAS #871231-46-8) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacokinetics, and potential applications in drug development.
- Molecular Formula : C₇H₅F₃O₂BK
- Molecular Weight : 228.02 g/mol
- Log P (lipophilicity) : 1.79
This compound exhibits significant anticancer properties primarily through its interaction with microtubules. The compound modulates microtubule assembly, leading to:
- Mitotic Blockade : By suppressing tubulin polymerization or stabilizing microtubule structures, it induces cell cycle arrest at the S phase.
- Apoptosis Induction : The compound triggers programmed cell death in various cancer cell lines, demonstrating IC50 values generally below 5 μM.
Anticancer Activity
The compound has shown potent growth inhibition against several human cancer cell lines. Notably, it affects the following pathways:
- Cell Cycle Regulation Pathway : Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
- Biochemical Interactions : It interacts with enzymes and proteins, potentially inhibiting their activity or altering gene expression .
This compound has been observed to:
- Inhibit specific cytochrome P450 enzymes (e.g., CYP1A2), which may affect drug metabolism.
- Exhibit BBB permeability, indicating potential for central nervous system applications .
Case Studies and Experimental Data
Recent studies have focused on the synthesis and biological evaluation of related compounds, highlighting the importance of structural modifications to enhance activity against specific targets such as PD-L1 in cancer immunotherapy .
| Compound | IC50 (nM) | Target |
|---|---|---|
| L7 | 1.8 | PD-L1 |
| BMS-1016 | 36 | PD-L1 |
In vivo studies have demonstrated that derivatives of this compound can significantly enhance antitumor immunity in syngeneic mouse models .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. Higher doses have been associated with increased apoptosis rates in tumor cells but may also lead to toxicity in normal tissues. Ongoing research is focused on optimizing dosing regimens to maximize efficacy while minimizing side effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for potassium benzo[d][1,3]dioxol-5-yltrifluoroborate, and how do reaction conditions influence yield and purity?
- Methodological Answer : This compound is typically synthesized via transmetallation reactions. A common approach involves reacting benzo[d][1,3]dioxol-5-ylboronic acid with potassium hydrogen fluoride (KHF₂) in an aqueous or mixed solvent system under controlled pH (6–8) and moderate temperatures (20–40°C) to stabilize the trifluoroborate group . Side products like boric acid derivatives can form if pH exceeds 8.5 or temperatures exceed 50°C. Purification via recrystallization in acetone/water mixtures is recommended to achieve >95% purity .
| Synthetic Route | Key Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| KHF₂ in H₂O/THF | pH 7, 25°C | 78 | 97 |
| KF in EtOH/H₂O | pH 6.5, 40°C | 65 | 92 |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : B-F stretching vibrations appear at 1,420–1,380 cm⁻¹, while the benzo[d][1,3]dioxole ring shows C-O-C asymmetric stretching at 1,250–1,200 cm⁻¹ .
- ¹⁹F NMR : A singlet near -135 ppm confirms trifluoroborate integrity .
- X-ray Diffraction : SHELX programs (e.g., SHELXL) are optimal for refining crystal structures, particularly for resolving disorder in the dioxole ring . Mercury software can visualize packing patterns to assess intermolecular interactions .
Q. How is this compound utilized in cross-coupling reactions, and what are its limitations compared to other trifluoroborates?
- Methodological Answer : It serves as a nucleophile in Suzuki-Miyaura couplings with aryl/heteroaryl halides. The electron-rich dioxole ring enhances oxidative addition rates but may sterically hinder reactions with bulky substrates. For example, coupling with 2,6-disubstituted aryl chlorides yields <20% product due to steric clashes . Comparatively, potassium phenyltrifluoroborate achieves higher yields (60–80%) with similar substrates .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are recommended to predict reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level accurately model frontier molecular orbitals (FMOs) to predict nucleophilicity. The HOMO energy (-6.2 eV) indicates moderate electron density on the dioxole ring, aligning with its reactivity in electrophilic substitutions . Hirshfeld surface analysis in CrystalExplorer can quantify intermolecular interactions (e.g., F⋯H contacts) to explain crystallographic packing .
Q. How can contradictory reactivity data in cross-coupling reactions be systematically resolved?
- Methodological Answer : Contradictions often arise from solvent polarity or catalyst choice. For example, Pd(PPh₃)₄ fails with electron-deficient aryl chlorides (<10% yield), but Pd(dtbpf)Cl₂ increases yields to 45–50% . Use Design of Experiments (DoE) to optimize parameters:
- Factors : Catalyst loading (1–5 mol%), solvent (THF vs. DMF), temperature (60–100°C).
- Response : Yield, purity, and byproduct formation.
Q. What strategies mitigate decomposition during storage or reaction conditions?
- Methodological Answer : The compound hydrolyzes in protic solvents (t₁/₂ = 48 h in H₂O). Store under inert gas (Ar) at -20°C with desiccants (molecular sieves). During reactions, use anhydrous solvents (e.g., THF) and avoid strong bases (e.g., NaOH) to prevent BF₃ dissociation .
Data-Driven Analysis
Q. How does the dioxole ring influence regioselectivity in multi-step syntheses?
- Case Study : In the synthesis of dihydrobenzofurans, the dioxole ring directs electrophilic attack to the 4-position due to conjugation with the trifluoroborate group. This regioselectivity was confirmed via LC-MS and NOESY experiments, showing >90% selectivity .
Q. What crystallographic challenges arise when resolving structures of derivatives, and how are they addressed?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
